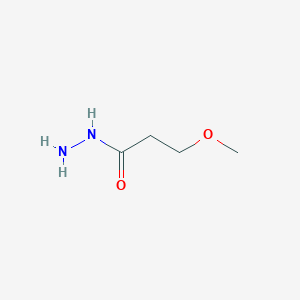

3-Methoxypropanehydrazide

Description

3-Methoxypropanehydrazide (IUPAC name: 3-(3-methoxyphenyl)propanehydrazide) is a hydrazide derivative of 3-(3-methoxyphenyl)propanoic acid . It serves as a critical intermediate in organic synthesis, particularly for preparing hydrazones and other bioactive derivatives .

Propriétés

IUPAC Name |

3-methoxypropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-8-3-2-4(7)6-5/h2-3,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNUUDFQRYBJPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374888 | |

| Record name | 3-methoxypropanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21920-89-8 | |

| Record name | Propanoic acid, 3-methoxy-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21920-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methoxypropanehydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21920-89-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Methoxypropanehydrazide can be synthesized through the reaction of methyl 3-methoxypropanoate with hydrazine hydrate in ethanol. The reaction is typically carried out at elevated temperatures, around 80°C .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors to facilitate the reaction between methyl 3-methoxypropanoate and hydrazine hydrate under controlled conditions. The product is then purified through standard techniques such as recrystallization or distillation.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methoxypropanehydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Corresponding oxides or carboxylic acids.

Reduction: Amines or hydrazines.

Substitution: Various substituted hydrazides depending on the nucleophile used.

Applications De Recherche Scientifique

Key Reactions

- Oxidation : Can be oxidized to form corresponding oxides or carboxylic acids.

- Reduction : Reducing agents like lithium aluminum hydride can convert it into amines.

- Substitution : Participates in nucleophilic substitution reactions, allowing the hydrazide group to be replaced by other nucleophiles .

Organic Synthesis

3-Methoxypropanehydrazide serves as a building block in organic chemistry, particularly for synthesizing more complex hydrazide derivatives. Its unique structure allows for various modifications that can lead to new compounds with desirable properties.

The compound has shown promising biological activities, primarily due to its hydrazine structure. Key areas of interest include:

- Antimicrobial Properties : Research indicates that hydrazides, including this compound, possess significant antimicrobial activity against various pathogens. For instance, studies have demonstrated that similar compounds exhibit minimum inhibitory concentrations (MICs) ranging from 2.5 mg/mL to 7.03 mg/mL against common bacteria like E. coli and S. aureus . The antimicrobial action is often attributed to their ability to inhibit bacterial cell wall synthesis.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, potentially binding to active sites and preventing substrate interaction. This mechanism is crucial for developing new therapeutic agents targeting specific diseases .

Pharmaceutical Development

Given its biological activities, this compound is being explored as a lead compound in drug development. Its structural features can be modified to enhance efficacy and reduce toxicity, making it a candidate for further pharmaceutical research.

Industrial Applications

In addition to its scientific research applications, this compound has potential uses in various industrial processes:

- Polymer Production : It can be utilized in the synthesis of polymers and other industrial chemicals due to its reactive hydrazide functional group.

- Corrosion Inhibition : When combined with other agents, it may serve as a corrosion inhibitor in steam condensate systems .

Antimicrobial Activity Case Study

A study evaluating the antimicrobial efficacy of hydrazone derivatives found that compounds similar to this compound exhibited significant antibacterial activity against multidrug-resistant strains of Klebsiella pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA) . The results indicated that modifications to the phenyl ring could enhance activity, showcasing the potential for developing new antimicrobial agents based on this compound.

Mécanisme D'action

The mechanism of action of 3-Methoxypropanehydrazide involves its interaction with various molecular targets, depending on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved can vary, but generally, it affects the biochemical processes by altering enzyme activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Table 1: Structural Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents |

|---|---|---|---|---|

| 3-Methoxypropanehydrazide | C₉H₁₂N₂O₂ | 180.20 | Hydrazide, Methoxy | 3-Methoxyphenyl (aliphatic chain) |

| 3-Methoxybenzohydrazide | C₈H₁₀N₂O₂ | 166.18 | Hydrazide, Methoxy | 3-Methoxyphenyl (aromatic ring) |

| 3-(Dimethylamino)propanehydrazide | C₅H₁₃N₃O | 131.18 | Hydrazide, Dimethylamino | Dimethylamino group |

| 2-(3-Methoxyphenoxy)propanohydrazide | C₁₀H₁₄N₂O₃ | 210.23 | Hydrazide, Methoxyphenoxy | 3-Methoxyphenoxy group |

Key Observations :

- This compound features an aliphatic propane chain with a methoxyphenyl substituent, distinguishing it from aromatic hydrazides like 3-methoxybenzohydrazide .

- The dimethylamino group in 3-(dimethylamino)propanehydrazide introduces basicity, contrasting with the electron-donating methoxy group in this compound .

Reactivity Insights :

- This compound reacts with ketones (e.g., acetophenones) to form hydrazones under acidic conditions, a property shared with other hydrazides .

Gaps and Limitations

- Limited data exist on the explicit synthesis, crystallography, and bioactivity of this compound, necessitating extrapolation from structurally related compounds.

- ambiguously associates this compound with a dihydrofuranone structure, likely a formatting error; this analysis prioritizes data from and .

Activité Biologique

3-Methoxypropanehydrazide is a compound belonging to the hydrazine class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

1. Overview of Hydrazides

Hydrazides and their derivatives have been extensively studied due to their significant biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The structural features of hydrazides contribute to their reactivity and biological efficacy. This compound is characterized by the presence of a methoxy group, which can influence its pharmacological properties.

2. Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. Hydrazide derivatives have shown promising activity against a range of pathogenic microorganisms.

The antimicrobial activity is often attributed to the ability of hydrazides to inhibit bacterial cell wall synthesis and disrupt cellular functions. For instance, studies have demonstrated that certain hydrazone derivatives exhibit strong binding affinities to bacterial DNA gyrase, an essential enzyme for bacterial replication . This suggests that this compound may similarly interact with key bacterial targets.

2.2. Case Studies and Findings

A study evaluating various hydrazone derivatives found that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 2.5 mg/mL to 7.03 mg/mL against common pathogens such as E. coli and S. aureus . The following table summarizes the antimicrobial activity of related hydrazine compounds:

| Compound Name | Pathogen | MIC (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | E. coli | 2.5 | 20 |

| Hydrazone Derivative A | S. aureus | 3.12 | 21 |

| Hydrazone Derivative B | K. pneumoniae | 14 | 19 |

3. Anticancer Properties

In addition to antimicrobial activity, hydrazides like this compound have been investigated for their potential anticancer effects. Research has indicated that certain hydrazone derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases . This highlights the need for further exploration into the anticancer potential of this compound.

4. Other Biological Activities

Beyond antimicrobial and anticancer properties, hydrazides are known for other biological activities:

- Anti-inflammatory : Some derivatives have shown effectiveness in reducing inflammation markers.

- Antiviral : Preliminary studies suggest potential activity against viral infections.

- Anticonvulsant : Certain hydrazones exhibit anticonvulsant properties in animal models .

5. Conclusion and Future Directions

The biological activity of this compound presents a promising avenue for drug development, particularly in the context of antimicrobial resistance and cancer therapy. Future research should focus on:

- Detailed mechanism studies to elucidate how these compounds interact at the molecular level.

- Clinical trials to assess safety and efficacy in humans.

- Exploration of structural modifications to enhance potency and selectivity against target pathogens.

Q & A

Q. What are the standard synthetic routes for preparing 3-Methoxypropanehydrazide, and what methodological considerations are critical for yield optimization?

To synthesize this compound, a common approach involves substitution reactions using hydrazine derivatives. For example, methoxy group introduction can be achieved via nucleophilic substitution with sodium methoxide (NaOCH₃) under anhydrous conditions . Key considerations include:

- Reagent purity : Use ≥97% pure starting materials to minimize side reactions.

- Temperature control : Reactions often require refluxing in ethanol or methanol (60–80°C) to ensure complete substitution.

- Workup : Neutralize residual acids/bases promptly to prevent hydrolysis of the hydrazide moiety.

- Yield optimization : Monitor reaction progress via TLC or HPLC, with typical yields ranging from 65–85% depending on solvent polarity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Characterization should integrate multiple techniques:

- X-ray crystallography : Resolve crystal structure parameters (e.g., monoclinic system, space group P2₁/n, unit cell dimensions a = 13.1288 Å, b = 7.5417 Å, c = 17.0734 Å) .

- Spectroscopy :

- NMR : Analyze methoxy proton signals (δ ~3.8 ppm in CDCl₃) and hydrazide NH peaks (δ ~9–10 ppm) .

- FT-IR : Confirm C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- Mass spectrometry : Validate molecular weight (166.18 g/mol) via ESI-MS .

Q. What are the stability and storage protocols for this compound in laboratory settings?

- Stability : The compound is hygroscopic and prone to oxidation. Store in amber glass bottles under inert gas (N₂/Ar) at 2–8°C .

- Decomposition risks : Exposure to light or moisture may form hydrazine derivatives; monitor via periodic HPLC analysis .

- Handling : Use gloves (nitrile), safety goggles, and fume hoods to avoid inhalation or skin contact .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic or crystallographic data for this compound derivatives?

Contradictions often arise from polymorphism or solvent effects. Methodological steps include:

- Reproducibility checks : Re-crystallize the compound in alternative solvents (e.g., DMF vs. ethanol) to isolate polymorphs .

- DFT calculations : Compare experimental IR/NMR data with computational models (e.g., Gaussian or ORCA software) to validate electronic environments .

- Multi-technique validation : Cross-reference X-ray data with powder XRD to confirm phase purity .

Q. What experimental strategies are recommended for probing the reactivity of this compound in condensation or cyclization reactions?

- Schiff base formation : React with aldehydes/ketones under acidic conditions (e.g., glacial acetic acid, 70°C) to form hydrazone derivatives. Monitor via UV-Vis (λ ~300 nm) .

- Cyclization : Use catalysts like p-TSA or microwave-assisted heating to synthesize heterocycles (e.g., 1,3,4-oxadiazoles). Optimize reaction time (2–6 hrs) to balance yield and side-product formation .

- Mechanistic studies : Employ isotopic labeling (e.g., ¹⁵N-hydrazide) to track reaction pathways via LC-MS .

Q. How can computational modeling enhance the design of this compound-based bioactive compounds?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., enzymes involved in microbial pathways) .

- QSAR modeling : Correlate substituent effects (e.g., methoxy position) with bioactivity using descriptors like logP and HOMO-LUMO gaps .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.